molecular formula C15H14O5S B1362569 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate CAS No. 7740-04-7

2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate

Cat. No. B1362569
CAS RN: 7740-04-7
M. Wt: 306.3 g/mol
InChI Key: FCYFTQDINHXGKX-UHFFFAOYSA-N
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Description

“2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate”, also known as FMMS, is an organic compound that belongs to the benzene sulfonate family. It is a yellow crystalline powder that is commonly used in scientific experiments due to its unique properties. The linear formula of this compound is C15H14O5S .

Scientific Research Applications

Methanolysis and Catalysis

Methanolysis of derivatives of 2-formylbenzenesulfonate, including p-methoxyphenyl 2-formylbenzenesulfonate, demonstrates the catalytic role of the neighboring aldehyde carbonyl group. This catalysis is vital during nucleophilic substitution at sulfonyl sulfur, indicating potential applications in organic synthesis and catalysis (Shashidhar, Rajeev, & Bhatt, 1997).

Supramolecular Architecture

Research on solid-state structures of various formylphenyl arylsulfonates, including 2-formylphenyl 4-methylbenzenesulfonate, underscores the importance of noncovalent interactions like halogen bonding in supramolecular architectures. These interactions are crucial for understanding molecular assembly and designing new materials (Andleeb et al., 2018).

Fluorophore Precursors

Derivatives of 4-methylbenzenesulfonate, such as 6-methoxy and 2-methoxy analogues, are precursors for specific fluorophores like Zinquin ester, used for Zn(II) detection. Their structural and fluorescence properties are key in the development of sensitive and selective biochemical assays (Kimber et al., 2003).

Amino Sugar Synthesis

The compound plays a role in the synthesis of branched-chain amino sugars, indicating its significance in synthetic carbohydrate chemistry and potential applications in biochemistry and pharmaceuticals (Tatsuta, Miyashita, Akimoto, & Kinoshita, 1982).

Antiviral Research

In antiviral research, modifications of 2-acetyl-5-methoxyphenyl 4-methoxybenzenesulfonate have shown potent effects against Hepatitis B Virus (HBV), highlighting its potential as a scaffold for developing new antiviral drugs (Huang et al., 2016).

Material Synthesis

The synthesis of compounds like 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) involves multi-step procedures, indicating potential applications in material science and organic synthesis (Pan et al., 2020).

Stereoselective Synthesis

Compounds like 2-methoxy-4-methyl-3-(4-methylbenzenesulfonyl)-5-phenyl-1,3-oxazolidine are used in stereoselective synthesis, demonstrating their significance in creating stereochemically complex molecules (Conde-Frieboes & Hoppe, 1992).

Molecular Structure and Docking Studies

Studies on compounds such as methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene) sulfonamido]methyl}-3-(2-methoxyphenyl)prop-2-enoate reveal their molecular structure, spectral properties, and antimicrobial activities. Such research is pivotal in drug design and molecular biology (Murugavel, Velan, Kannan, & Bakthadoss, 2017).

Synthesis of Tetrahydropyridines

The compound is used in the regioselective synthesis of tetrahydropyridines, indicating its utility in the synthesis of heterocyclic compounds, important in medicinal chemistry (Overman, Flann, & Malone, 2003).

Anticancer Studies

Methoxy-substituted 3-formyl-2-phenylindoles, related to 2-formyl-6-methoxyphenyl 4-methylbenzenesulfonate, have been studied for their inhibition of tubulin polymerization, highlighting their potential as anticancer agents (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

Inhibition of Corrosion

In the field of materials science, derivatives like 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate have been researched for their corrosion inhibition properties, particularly on aluminum in acidic mediums. This application is significant in industrial chemistry and corrosion science (Ehsani, Moshrefi, & Ahmadi, 2015).

Synthesis of 1,3,2-Dioxaphospholane-2-sulfide

The reaction of Lawesson's Reagent with dihydroxy compounds including 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, leads to the synthesis of 1,3,2-dioxaphospholane-2-sulfide derivatives. This process is vital in organophosphorus chemistry (Shabana, Osman, & Atrees, 1994).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

(2-formyl-6-methoxyphenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5S/c1-11-6-8-13(9-7-11)21(17,18)20-15-12(10-16)4-3-5-14(15)19-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYFTQDINHXGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90314204
Record name 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90314204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate

CAS RN

7740-04-7
Record name NSC281248
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281248
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90314204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
YL Zhao, QZ Zhang, X Chen, M Yu - Acta Crystallographica Section …, 2006 - scripts.iucr.org
In the title compound, C15H13BrO5S, the o-vanillin group makes a dihedral angle of 41.54 (9)° with the benzene ring. The crystal packing is stabilized by weak intermolecular C—H⋯ …
Number of citations: 2 scripts.iucr.org
J Shi - Acta Crystallographica Section E: Structure Reports …, 2006 - scripts.iucr.org
… An anhydrous ethanol solution (50 ml) of 4-bromo-2-formyl-6-methoxyphenyl 4-methylbenzenesulfonate (3.85 g, 10 mmol) was added to an anhydrous ethanol solution (50 ml) of 4-…
Number of citations: 3 scripts.iucr.org
XL Zhen, X Tian, ZC Li, JR Han, SX Liu - … Crystallographica Section E …, 2007 - scripts.iucr.org
… An anhydrous ethanol solution (50 ml) of 4-chloro-2-formyl-6-methoxyphenyl 4-methylbenzenesulfonate (3.41 g, 10 mmol) was added to an anhydrous ethanol solution (50 ml) of 4-…
Number of citations: 5 scripts.iucr.org
A Navarrete-Gutiérrez, G Aguirre, J Cisterna - Journal of Molecular …, 2023 - Elsevier
… The molecular structure of this compound corresponds to 2-formyl-6-methoxyphenyl 4-methylbenzenesulfonate. The sulfonyl and salicylaldehyde fragments linked to the rings are …
Number of citations: 1 www.sciencedirect.com
E BAŞARAN - Journal of the Institute of Science and Technology, 2021 - dergipark.org.tr
In this research work, a series of heterocyclic Schiff base compounds bearing arylsulfonyl ester moiety (2a-i) were designed, synthesized, characterized by spectral techniques such as …
Number of citations: 9 dergipark.org.tr
M Khan - 2012 - baylor-ir.tdl.org
According to an epidemiology survey conducted by the American Cancer Society, about 1,596,670 new cancer cases were expected to be diagnosed in the year 2011. Cancer is a term …
Number of citations: 2 baylor-ir.tdl.org
K Wu, ZP Xie, DM Cui, C Zhang - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
An efficient synthetic pathway for the total synthesis of salvianolic acid N has been reported. The key reaction steps, the Wittig reaction for Z-stereoselectivity and an intramolecular …
Number of citations: 11 pubs.rsc.org
CH Diao, Z Fan, X Chen - Acta Crystallographica Section C: Crystal …, 2007 - scripts.iucr.org
… An anhydrous ethanol solution (50 ml) of 4-chloro-2-formyl-6-methoxyphenyl 4-methylbenzenesulfonate (3.41 g, 10 mmol) was added to an anhydrous ethanol solution (50 ml) of …
Number of citations: 1 scripts.iucr.org
E Öztürk - Fen Bilimleri Enstitüsü
Number of citations: 0

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